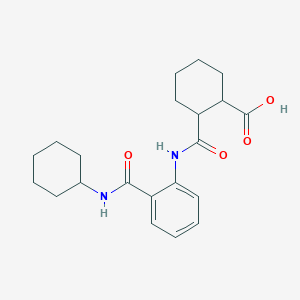![molecular formula C25H24O6 B282028 3-[3-(benzyloxy)-4-methoxyphenyl]-1-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one](/img/structure/B282028.png)
3-[3-(benzyloxy)-4-methoxyphenyl]-1-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(benzyloxy)-4-methoxyphenyl]-1-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one is a complex organic compound with a molecular formula of C({17})H({18})O(_{7}) This compound is known for its unique structural features, which include benzyloxy, methoxy, and hydroxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(benzyloxy)-4-methoxyphenyl]-1-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one typically involves multiple steps. One common method involves the condensation of 3-(benzyloxy)-4-methoxybenzaldehyde with 2-hydroxy-4,6-dimethoxyacetophenone in the presence of a base such as potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions for several hours. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial processes may employ advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(benzyloxy)-4-methoxyphenyl]-1-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with substituted benzyloxy or methoxy groups.
Applications De Recherche Scientifique
3-[3-(benzyloxy)-4-methoxyphenyl]-1-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-[3-(benzyloxy)-4-methoxyphenyl]-1-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dihydroxy-3,6-dimethoxyphenyl-3-hydroxy-4-methoxybenzyl ketone
- 5,7-Dihydroxy-3-(3-methoxy-4-hydroxyphenyl)-2-propen-1-one
Uniqueness
Compared to similar compounds, 3-[3-(benzyloxy)-4-methoxyphenyl]-1-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzyloxy and methoxy groups, in particular, contribute to its stability and solubility, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C25H24O6 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H24O6/c1-28-19-14-21(27)25(24(15-19)30-3)20(26)11-9-17-10-12-22(29-2)23(13-17)31-16-18-7-5-4-6-8-18/h4-15,27H,16H2,1-3H3/b11-9+ |
Clé InChI |
NXHJAZOWUGWKMU-PKNBQFBNSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O)OCC3=CC=CC=C3 |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O)OCC3=CC=CC=C3 |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({2-[(3,4-Dichloroanilino)carbonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281945.png)
![6-({2-[(4-Isopropylanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281947.png)
![6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281948.png)
![2-[(2-{[4-(2-Methoxyphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B281950.png)
![2-[(2-{[4-(3-Methylphenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B281951.png)


![2-{[4-(4-Phenyl-1-piperazinyl)anilino]carbonyl}benzoic acid](/img/structure/B281955.png)
![4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid](/img/structure/B281958.png)
![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281959.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281963.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoicacid](/img/structure/B281964.png)
![1-[(4-methylbenzoyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B281968.png)
![2-{[4-(4-Benzyl-1-piperazinyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B281969.png)
